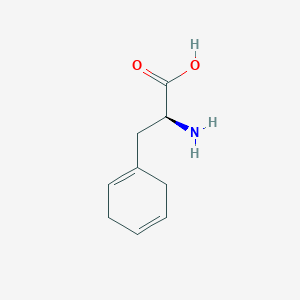

L-2,5-Dihydrophenylalanine

Beschreibung

2,5-Dihydrophenylalanine has been reported in Streptomyces diastatochromogenes and Apis cerana with data available.

structure

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

16055-12-2 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid |

InChI |

InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1 |

InChI-Schlüssel |

FSZMHEMPLAVBQZ-QMMMGPOBSA-N |

Isomerische SMILES |

C1C=CCC(=C1)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1C=CCC(=C1)CC(C(=O)O)N |

Synonyme |

2,5-dihydrophenylalanine 3-(1,4-cyclohexadienyl)-L-alanine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to L-2,5-Dihydrophenylalanine Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,5-Dihydrophenylalanine (DHP) is a non-proteinogenic amino acid produced by various bacteria, including members of the genus Streptomyces. It has garnered interest in the scientific community due to its potential applications in drug development. Understanding the biosynthesis of this unique compound is crucial for its potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on DHP biosynthesis in Streptomyces, focusing on the core biochemical pathway, the enzymes involved, and the genetic underpinnings of its production. While the complete biosynthetic gene cluster in Streptomyces remains to be definitively characterized, this guide synthesizes the available evidence to present a putative pathway and outlines the experimental approaches necessary for its full elucidation.

The Core Biosynthetic Pathway: A Journey from Shikimate to DHP

The biosynthesis of this compound in Streptomyces arenae originates from the well-established shikimic acid pathway, a central route for the synthesis of aromatic compounds in bacteria and plants.[1][2] Tracer experiments have definitively shown that the carbon skeleton of DHP is derived from prephenate, a key branch-point intermediate in the shikimate pathway.[1][2]

The proposed biosynthetic route from prephenate to DHP involves a novel enzymatic cascade that diverges from the canonical pathways leading to phenylalanine and tyrosine. This specialized pathway is hypothesized to proceed through two key enzymatic steps: a non-aromatizing decarboxylation of prephenate followed by a transamination reaction.

Step 1: Non-Aromatizing Decarboxylation of Prephenate

The initial and most critical step in the diversion of prephenate towards DHP biosynthesis is a non-aromatizing decarboxylation. This reaction is catalyzed by a prephenate decarboxylase, an enzyme that differs significantly from the well-characterized prephenate dehydratases and dehydrogenases that lead to the formation of phenylpyruvate and 4-hydroxyphenylpyruvate, respectively. Instead of aromatizing the cyclohexadiene ring, this enzyme is proposed to catalyze the decarboxylation of prephenate to yield a dihydro-prephenate intermediate. This proposed mechanism involves an allylic rearrangement followed by a 1,4 reduction of the resulting conjugated diene and a combined decarboxylation/dehydration.[1][2]

Step 2: Transamination to Yield this compound

Following the action of the prephenate decarboxylase, the resulting keto acid intermediate is then converted to this compound via a transamination reaction. This step is catalyzed by an aminotransferase that transfers an amino group from a donor molecule, such as glutamate (B1630785) or alanine, to the keto acid, yielding the final DHP product.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound in Streptomyces.

Caption: Proposed biosynthetic pathway of this compound.

The Genetic Blueprint: A Putative Biosynthetic Gene Cluster

While the definitive biosynthetic gene cluster for DHP in Streptomyces arenae has not yet been reported, valuable insights can be drawn from studies in other DHP-producing bacteria, such as Photorhabdus luminescens. In this organism, a three-gene cluster (plu3042-3044) has been implicated in DHP biosynthesis. This cluster is proposed to encode for a prephenate decarboxylase and an aminotransferase, the two key enzymes in our hypothesized pathway.

A plausible research direction for identifying the DHP gene cluster in Streptomyces would involve searching for homologs of the Photorhabdus genes within the genomes of DHP-producing Streptomyces strains. The identification of a conserved gene cluster containing a prephenate decarboxylase and an aminotransferase would provide strong evidence for its involvement in DHP biosynthesis.

Quantitative Data: A Glimpse into Production

Currently, there is a paucity of publicly available quantitative data regarding this compound production yields and the kinetic parameters of the biosynthetic enzymes in Streptomyces. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and for the future metabolic engineering of DHP production.

| Parameter | Description | Importance in Research and Development |

| DHP Titer (g/L) | The final concentration of this compound produced in a fermentation culture. | Key metric for assessing the efficiency of a production strain and the effectiveness of process optimization. |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and turnover number (kcat) for the prephenate decarboxylase and aminotransferase. | Provides insights into enzyme efficiency and substrate affinity, guiding protein engineering efforts. |

| Substrate Specificity | The range of substrates that the biosynthetic enzymes can act upon. | Important for understanding pathway specificity and for exploring the potential for producing novel DHP analogs. |

Experimental Protocols: A Guide for the Bench Scientist

The following section outlines generalized experimental protocols for key experiments required to investigate the biosynthesis of this compound in Streptomyces. These protocols are intended as a starting point and will likely require optimization for specific strains and enzymes.

Protocol 1: Fermentation of Streptomyces for DHP Production

-

Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Culture: Inoculate a production medium (e.g., a defined medium with glucose and a nitrogen source) with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 28-30°C with shaking for 5-10 days.

-

Sampling and Analysis: Withdraw samples periodically to monitor cell growth (e.g., by measuring dry cell weight) and DHP production (e.g., by HPLC or LC-MS analysis of the culture supernatant).

Protocol 2: Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Cloning: Amplify the putative prephenate decarboxylase and aminotransferase genes from Streptomyces genomic DNA by PCR. Clone the amplified genes into a suitable E. coli expression vector (e.g., a pET vector with a His-tag).

-

Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Induce protein expression with IPTG and incubate at a suitable temperature (e.g., 16-30°C) for several hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Protein Purification: Clarify the cell lysate by centrifugation. Purify the His-tagged proteins from the supernatant using immobilized metal affinity chromatography (IMAC).

Protocol 3: In Vitro Enzyme Assays

Prephenate Decarboxylase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), prephenate, and the purified prephenate decarboxylase.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

-

Analysis: Monitor the consumption of prephenate or the formation of the product by HPLC or LC-MS.

Aminotransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the keto-acid product from the prephenate decarboxylase reaction, an amino donor (e.g., L-glutamate), pyridoxal (B1214274) 5'-phosphate (PLP), and the purified aminotransferase.

-

Incubation: Incubate the reaction at a suitable temperature.

-

Analysis: Monitor the formation of this compound by HPLC or LC-MS.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the identification and characterization of the this compound biosynthetic pathway in Streptomyces.

Caption: A typical workflow for studying DHP biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in Streptomyces represents a fascinating deviation from the primary aromatic amino acid pathways. While the foundational knowledge points towards a two-step conversion from prephenate involving a non-aromatizing prephenate decarboxylase and an aminotransferase, significant research is still required to fully elucidate this pathway. The definitive identification and characterization of the DHP biosynthetic gene cluster in Streptomyces arenae or other producing strains is a critical next step. This will enable the detailed biochemical characterization of the enzymes, the elucidation of the regulatory mechanisms governing DHP production, and the application of metabolic engineering strategies to improve titers. For researchers and drug development professionals, a deeper understanding of this unique biosynthetic pathway holds the key to unlocking the full potential of this compound and its derivatives.

References

L-2,5-Dihydrophenylalanine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,5-Dihydrophenylalanine (L-2,5-DHP) is a naturally occurring non-proteinogenic amino acid with notable antibiotic properties. First identified as a metabolite of Streptomyces arenae, this compound functions as a potent antagonist of the essential amino acid L-phenylalanine, thereby inhibiting protein synthesis in susceptible organisms. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of L-2,5-DHP, including detailed experimental protocols and quantitative data to support further research and development.

Discovery and Primary Characterization

This compound was first isolated from the culture broth of Streptomyces arenae strain Tü 109 in the early 1970s. Initial studies revealed its identity as an antibiotic, with its biological activity being competitively inhibited by L-phenylalanine, indicating its role as a phenylalanine antimetabolite.

Biosynthesis of this compound

The biosynthesis of L-2,5-DHP in Streptomyces arenae proceeds through the shikimic acid pathway, a common route for the synthesis of aromatic amino acids in microorganisms and plants. Tracer experiments have elucidated that the carbon skeleton of L-2,5-DHP is derived from key intermediates of this pathway.[1]

The proposed biosynthetic pathway commences with chorismic acid, which is converted to prephenate. A subsequent allylic rearrangement of prephenate, followed by a 1,4-reduction of the resulting conjugated diene and a combined decarboxylation and dehydration, leads to the formation of L-2,5-DHP.[1]

Experimental Protocols

Fermentation of Streptomyces arenae for L-2,5-DHP Production

This protocol is based on the methodologies described in the foundational research on L-2,5-DHP.

Materials:

-

Streptomyces arenae (strain Tü 109)

-

Spore suspension in sterile water

-

Liquid pre-culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Yeast Extract-Malt Extract Broth - YEME)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculate the liquid pre-culture medium with a spore suspension of S. arenae.

-

Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours until a dense mycelial culture is obtained.

-

Transfer the pre-culture to the production medium at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28°C with vigorous shaking for 5-7 days. Monitor the production of L-2,5-DHP using a suitable analytical method, such as bioassay against a susceptible organism or HPLC.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of L-2,5-DHP from the fermentation broth.

Materials:

-

Fermentation broth of S. arenae

-

Centrifuge

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Cation-exchange chromatography resin (e.g., Dowex 50)

-

Anion-exchange chromatography resin (e.g., Dowex 1)

-

Gel filtration chromatography resin (e.g., Sephadex G-10)

-

Hydrochloric acid (HCl)

-

Ammonia (B1221849) solution (NH₄OH)

-

Rotary evaporator

-

Lyophilizer

Workflow for Isolation and Purification:

Procedure:

-

Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant containing L-2,5-DHP. Filter the supernatant to remove any remaining solids.

-

Cation-Exchange Chromatography: Acidify the supernatant to approximately pH 2 with HCl and apply it to a cation-exchange column (e.g., Dowex 50, H⁺ form). Wash the column with deionized water to remove neutral and acidic compounds. Elute the bound amino acids, including L-2,5-DHP, with a dilute ammonia solution (e.g., 0.5 M NH₄OH).

-

Anion-Exchange Chromatography: Adjust the pH of the eluate from the previous step to alkaline (e.g., pH 8-9) and apply it to an anion-exchange column (e.g., Dowex 1, acetate (B1210297) form). Wash the column with deionized water. Elute L-2,5-DHP with a dilute acid, such as acetic acid or dilute HCl.

-

Gel Filtration Chromatography: Concentrate the eluate containing L-2,5-DHP and apply it to a gel filtration column (e.g., Sephadex G-10) equilibrated with deionized water or a volatile buffer to desalt and further purify the compound.

-

Final Product: Collect the fractions containing pure L-2,5-DHP, pool them, and lyophilize to obtain the final product as a white powder.

Quantitative Data

While specific yields can vary depending on the fermentation conditions and purification scale, the following table provides an estimate based on literature.

| Parameter | Value (approximate) |

| Fermentation Titer | 50 - 150 mg/L |

| Overall Purification Yield | 30 - 50% |

| Final Purity | >98% |

Biological Activity and Mechanism of Action

L-2,5-DHP exhibits its antibiotic activity by acting as a structural analog and antagonist of L-phenylalanine. It is actively transported into bacterial cells and is mistakenly incorporated into nascent polypeptide chains during protein synthesis. The presence of the dihydrophenyl ring instead of the aromatic phenyl ring in the protein backbone likely leads to misfolded and non-functional proteins, ultimately resulting in the cessation of growth and cell death.

Conclusion

This compound represents an interesting natural product with a clear mechanism of action as a phenylalanine antagonist. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore its potential applications, optimize its production, and investigate its activity against a broader range of microbial targets. Further studies into its chemical synthesis could also open up avenues for the creation of novel derivatives with enhanced properties.

References

A Technical Guide to the Chemical Synthesis and Resolution of L-2,5-Dihydrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical synthesis of racemic 2,5-Dihydrophenylalanine (DL-2,5-DHP) and the subsequent resolution to isolate the biologically relevant L-enantiomer. The methodologies presented are based on established chemical principles and analogous procedures for similar compounds, offering a robust framework for laboratory-scale synthesis and purification.

Introduction

L-2,5-Dihydrophenylalanine is a non-proteinogenic amino acid, an analogue of phenylalanine, which holds potential interest in pharmaceutical research and drug development due to its structural similarity to key biological molecules. Its unique dihydro-aromatic ring system may confer novel pharmacological properties, making it a target for incorporation into peptides or as a standalone therapeutic agent. This guide details a feasible synthetic route to obtain the racemic mixture and a reliable method for chiral resolution to yield the enantiomerically pure this compound.

Synthesis of Racemic Dthis compound

The synthesis of Dthis compound can be approached through the reduction of the aromatic ring of phenylalanine. A common and effective method for this transformation is the Birch reduction, which selectively reduces aromatic rings to 1,4-cyclohexadienes.[1][2]

2.1. Proposed Synthetic Pathway: Birch Reduction of Phenylalanine

The Birch reduction of phenylalanine will yield a mixture of dihydrophenylalanine isomers, including the desired 2,5-dihydrophenylalanine. The general reaction is as follows:

-

Reactants: L-Phenylalanine, Sodium or Lithium metal, Liquid Ammonia (B1221849), and an alcohol (e.g., ethanol (B145695) or tert-butanol) as a proton source.[1][3]

-

Mechanism: The alkali metal dissolves in liquid ammonia to form a solvated electron solution. This potent reducing agent transfers an electron to the aromatic ring of phenylalanine, forming a radical anion. Protonation by the alcohol, followed by a second electron transfer and another protonation, yields the diene product.[2]

2.2. Experimental Protocol: Birch Reduction of DL-Phenylalanine

This protocol is adapted from established procedures for the Birch reduction of aromatic amino acids.[4]

-

Preparation: Set up a three-necked flask equipped with a dry-ice condenser, a gas inlet, and a stirring mechanism in a well-ventilated fume hood.

-

Ammonia Condensation: Cool the flask to -78°C using a dry ice/acetone bath and condense anhydrous ammonia gas into the flask.

-

Addition of Phenylalanine: Once the desired volume of liquid ammonia is collected, add DL-Phenylalanine to the flask with stirring.

-

Addition of Alkali Metal: Add small, freshly cut pieces of sodium or lithium metal to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Protonation: Slowly add a stoichiometric amount of ethanol or tert-butanol (B103910) to the reaction mixture.

-

Quenching: After the reaction is complete (indicated by the disappearance of the blue color), quench the reaction by the careful addition of a proton source like ammonium (B1175870) chloride.

-

Work-up: Allow the ammonia to evaporate. Dissolve the residue in water, and adjust the pH to the isoelectric point of 2,5-dihydrophenylalanine to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

2.3. Data Presentation: Synthesis

| Parameter | Value | Reference |

| Starting Material | DL-Phenylalanine | N/A |

| Reaction | Birch Reduction | [3][4] |

| Expected Major Product | Dthis compound | [4] |

| Theoretical Yield | (Not explicitly found for this reaction) | N/A |

| Purification Method | Recrystallization | N/A |

Resolution of Dthis compound

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers of amino acids.[5] This approach typically involves the N-acetylation of the racemic amino acid followed by enantioselective enzymatic hydrolysis of the N-acetyl group from the L-enantiomer.

3.1. Resolution Strategy: Enzymatic Kinetic Resolution

The workflow for the enzymatic resolution involves two main steps:

-

N-Acetylation: The racemic Dthis compound is converted to N-acetyl-Dthis compound.

-

Enzymatic Hydrolysis: An aminoacylase (B1246476) enzyme is used to selectively hydrolyze the acetyl group from N-acetyl-L-2,5-Dihydrophenylalanine, leaving the N-acetyl-D-2,5-Dihydrophenylalanine unreacted.

3.2. Experimental Protocols

3.2.1. N-Acetylation of Dthis compound

This protocol is based on standard methods for the N-acetylation of amino acids.[6]

-

Dissolution: Dissolve Dthis compound in an aqueous solution of sodium hydroxide (B78521).

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (B1165640) dropwise while maintaining the pH between 8 and 9 with the concurrent addition of sodium hydroxide solution.

-

Acidification: After the addition is complete, stir the reaction mixture for a period at room temperature. Acidify the solution with hydrochloric acid to precipitate the N-acetyl-Dthis compound.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

3.2.2. Enzymatic Resolution

This protocol is a general procedure for enzymatic kinetic resolution using aminoacylase.[7]

-

Enzyme Solution: Prepare a solution of N-acetyl-Dthis compound in water and adjust the pH to the optimal range for the chosen aminoacylase (typically around pH 7-8).

-

Incubation: Add the aminoacylase enzyme to the solution and incubate at a controlled temperature (e.g., 37°C) with gentle stirring.

-

Monitoring: Monitor the progress of the reaction by measuring the release of the free L-amino acid.

-

Separation: Once the reaction reaches approximately 50% completion, stop the reaction by heating or adding a denaturing agent.

-

Isolation of this compound: Acidify the solution to precipitate the unreacted N-acetyl-D-2,5-Dihydrophenylalanine. Filter off the precipitate. The filtrate contains the desired this compound. Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the product.

-

Isolation of D-2,5-Dihydrophenylalanine (Optional): The precipitated N-acetyl-D-2,5-Dihydrophenylalanine can be hydrolyzed with acid to obtain D-2,5-Dihydrophenylalanine.

3.3. Data Presentation: Resolution

| Parameter | Value | Reference |

| Starting Material | N-acetyl-Dthis compound | N/A |

| Resolution Method | Enzymatic Kinetic Resolution | [5][7] |

| Enzyme | Aminoacylase | [7] |

| Product 1 | This compound | [7] |

| Product 2 | N-acetyl-D-2,5-Dihydrophenylalanine | [7] |

| Expected Enantiomeric Excess (L-isomer) | >95% | [5] |

| Separation Method | pH adjustment and filtration | [7] |

Visualizations

4.1. Experimental Workflows

References

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1,4-Dihydro-l-phenylalanine-its synthesis and behavior in the phenylalanine ammonia-lyase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 7. scite.ai [scite.ai]

Physical and chemical properties of L-2,5-Dihydrophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,5-Dihydrophenylalanine (L-2,5-DHPA) is a non-proteinogenic amino acid with antibiotic properties. It is a metabolite produced by certain microorganisms, notably the bacterium Streptomyces arenae[1][2]. Structurally, it is an isomer of the well-known drug L-DOPA (L-3,4-dihydroxyphenylalanine), but with a partially saturated phenyl ring, which confers distinct chemical and biological characteristics. This document provides a comprehensive overview of the known physical and chemical properties of this compound, its biosynthesis, and its reported biological activities. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is needed.

Core Physical and Chemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce. The following tables summarize the available information, primarily from chemical databases and biosynthetic studies.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid | [3] |

| Synonyms | This compound, DHPA | [1][3] |

| CAS Number | 16055-12-2 | [3] |

| Molecular Formula | C9H13NO2 | [3] |

| Molecular Weight | 167.20 g/mol | [3] |

| Appearance | Not specified in literature. Likely a solid at room temperature. | - |

| Melting Point | Data not available. | - |

| Solubility | Data not available. Expected to have some solubility in water due to the amino acid moiety. | - |

| pKa | Data not available. Expected to have pKa values typical for the amino and carboxylic acid groups of an amino acid. | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Data | Source |

| Nuclear Magnetic Resonance (NMR) | Specific experimental NMR data for this compound is not readily available in the searched literature. | - |

| Mass Spectrometry (MS) | Specific experimental mass spectra for this compound are not readily available in the searched literature. The monoisotopic mass is 167.094629 g/mol (calculated). | - |

| Infrared (IR) Spectroscopy | Specific experimental IR data for this compound is not readily available in the searched literature. | - |

Chemical Structure and Reactivity

This compound possesses a unique structure combining an L-alanine side chain with a cyclohexa-1,4-diene ring. This diene system makes it chemically distinct from aromatic amino acids like phenylalanine and tyrosine. The presence of the amino group and the carboxylic acid group imparts the characteristic zwitterionic properties of amino acids. The unconjugated diene in the ring is expected to undergo reactions typical of alkenes, such as addition reactions. Its stability, particularly in solution and under varying pH and temperature, has not been extensively documented[4].

Biosynthesis

This compound is a natural product synthesized by Streptomyces arenae[1][2]. Studies on its biosynthesis have shown that it is derived from the shikimic acid pathway[1]. The immediate precursor is prephenate. The proposed biosynthetic pathway involves an allylic rearrangement of prephenate, followed by a 1,4-reduction of the resulting conjugated diene, and a final combined decarboxylation and dehydration step to yield this compound[1].

Caption: Proposed biosynthetic pathway of this compound from Shikimic Acid.

Biological Activity

The primary reported biological activity of this compound is its antibiotic property, as it was originally isolated as an antibiotic from Streptomyces arenae[1]. More recent, albeit limited, information suggests that it can act as an apoptosis inducer in human myeloblastoid leukemia (HL-60) cells[5]. The mechanism of its antibiotic action and its apoptotic effects are not well-characterized in the available literature.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively described in the public domain.

Isolation from Streptomyces arenae

A general approach for the isolation of metabolites from Streptomyces species would be employed, followed by purification.

Caption: A generalized workflow for the isolation and purification of this compound.

Analytical Methods

Standard analytical techniques for amino acids would be applicable for the characterization of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange chromatography could be used for its separation and quantification.

-

Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Specific parameters for these methods would need to be developed and validated.

Conclusion and Future Directions

This compound is a unique natural product with recognized antibiotic and potential anticancer activities. However, a comprehensive understanding of its physical and chemical properties is currently hampered by the limited availability of published experimental data. Further research is required to fully characterize this molecule, including detailed spectroscopic analysis, determination of its physicochemical constants, and elucidation of its mechanisms of biological action. Such studies would be invaluable for assessing its potential in drug development.

References

- 1. jocpr.com [jocpr.com]

- 2. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chiroptical Properties and Conformation of Dehydrophenylalanine Peptides | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of L-2,5-Dihydrophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of L-2,5-Dihydrophenylalanine (DHPA), a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for DHPA, this document leverages predictive models and comparative analysis with its close structural analog, L-3,4-dihydroxyphenylalanine (L-DOPA), to offer a detailed projection of its spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the identification, characterization, and quantification of DHPA in various experimental contexts.

Introduction

This compound is an intermediate in the biosynthesis of the antibiotic 2,5-dihydrophenylalanine by Streptomyces arenae. Its unique structure, featuring a partially saturated phenyl ring, presents a distinct spectroscopic fingerprint that can be elucidated through a combination of analytical techniques. Understanding these characteristics is crucial for its detection and for monitoring its role in biochemical pathways and potential applications in drug development. This guide outlines the predicted and extrapolated data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. The quantitative data is summarized in tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DHPA. The predicted proton (¹H) NMR spectral data offers insight into the chemical environment of the hydrogen atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | Coupling | No. of Hydrogens |

| 1 | 5.85 | dtd | 2 | |

| 2 | 4.10 | t | 1 | |

| 3 | 2.90 | m | 2 | |

| 4 | 2.70 | m | 2 |

Data sourced from predictive models from the Human Metabolome Database (HMDB) for a 200 MHz spectrum in D₂O. The numbering of atoms is for illustrative purposes and may not correspond to standard IUPAC nomenclature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of DHPA is expected to show characteristic absorption bands for its amine, carboxylic acid, and alkene groups. The data presented is based on typical vibrational frequencies for these functional groups and comparison with L-DOPA.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3250 | Medium |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |

| C=C stretch (Alkenyl) | 1680 - 1620 | Medium to Weak |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| C-N stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The conjugated diene system in the 2,5-dihydro-phenyl ring of DHPA is expected to result in a characteristic UV absorption maximum. The predicted λmax is based on the Woodward-Fieser rules for conjugated dienes.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol/Water | ~220 - 240 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of its molecular weight and elemental composition. The predicted mass and key fragmentation patterns for DHPA are outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| [M+H]⁺ (m/z) | 166.08 |

| Key Fragment 1 (Loss of H₂O) | 148.07 |

| Key Fragment 2 (Loss of COOH) | 120.08 |

| Key Fragment 3 (Decarboxylation) | 121.08 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed in the spectroscopic analysis of this compound, adapted from established protocols for similar amino acids like L-DOPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in DHPA.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified DHPA in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform 2D NMR experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in DHPA.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of DHPA (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of DHPA.

Methodology:

-

Sample Preparation: Prepare a dilute solution of DHPA in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the DHPA solution.

-

Scan the sample over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of DHPA.

Methodology:

-

Sample Preparation: Dissolve a small amount of DHPA in a suitable solvent (e.g., methanol/water with 0.1% formic acid for electrospray ionization).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition (MS¹):

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum in positive or negative ion mode to determine the mass of the molecular ion.

-

-

Data Acquisition (MS/MS or MSⁿ):

-

Select the molecular ion of interest as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

-

-

Data Analysis: Analyze the mass spectra to determine the exact mass of the parent molecule and to elucidate the structure of the fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for NMR spectroscopic analysis of DHPA.

Caption: General workflow for Mass Spectrometry analysis of DHPA.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The presented data, derived from predictive modeling and comparative analysis with L-DOPA, offers a valuable starting point for researchers. It is anticipated that as research into DHPA progresses, experimental data will become available to validate and refine these predictions. The detailed experimental protocols provided herein offer a robust framework for obtaining such data. This guide aims to facilitate the confident identification and characterization of this compound in complex biological and chemical systems, thereby supporting advancements in drug discovery and development.

L-2,5-Dihydrophenylalanine: A Review of Current Knowledge and a Proposed Framework for Elucidating Its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,5-Dihydrophenylalanine (L-2,5-DHP) is a non-proteinogenic amino acid identified as a secondary metabolite with antibiotic properties, produced by the bacterium Streptomyces arenae. Despite its discovery, a comprehensive understanding of its mechanism of action in biological systems remains elusive. Publicly available literature does not contain detailed studies on its specific molecular targets, interaction kinetics, or the signaling pathways it may modulate, particularly within mammalian systems. This technical guide summarizes the current, limited knowledge of L-2,5-DHP and, in the absence of established data, proposes a hypothetical mechanism of action based on its structural analogy to L-phenylalanine. We present a structured framework for future research, including detailed, generalized experimental protocols and data presentation formats, to guide the scientific community in systematically characterizing this molecule. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential and biological role of L-2,5-DHP.

Introduction and Current State of Knowledge

This compound (also referred to as DHPA) is a naturally occurring phenylalanine analog synthesized by Streptomyces arenae. The genus Streptomyces is renowned for its prolific production of a wide array of bioactive secondary metabolites, which form the basis for many clinically used antibiotics, antifungals, and anticancer agents.[1] The common mechanisms of action for Streptomyces-derived antibiotics include the inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of cell wall integrity.[2][3]

However, the specific biological target and mechanism of action for L-2,5-DHP have not been explicitly detailed in the available scientific literature. Its structural resemblance to L-phenylalanine, a critical amino acid in mammalian metabolism, strongly suggests a potential role as a modulator of phenylalanine-dependent pathways.

Hypothetical Mechanism of Action: Competitive Inhibition of Phenylalanine Hydroxylase

Given its structure as a dihydrogenated analog of phenylalanine, we hypothesize that the primary mechanism of action of L-2,5-DHP in mammalian systems is the competitive inhibition of Phenylalanine Hydroxylase (PAH) . PAH is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to L-tyrosine.[4] This reaction is crucial for maintaining phenylalanine homeostasis; its deficiency leads to the metabolic disorder phenylketonuria (PKU).[5][6]

As a competitive inhibitor, L-2,5-DHP would bind to the active site of PAH, preventing the binding of the natural substrate, L-phenylalanine. This would lead to a decrease in the production of L-tyrosine and a subsequent reduction in the downstream synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.

References

- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 4. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. PAH gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Phenylalanine Hydroxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport of L-2,5-Dihydrophenylalanine

Disclaimer: Direct experimental data on the cellular uptake and transport of L-2,5-Dihydrophenylalanine (L-2,5-DHP) is limited in publicly available scientific literature. This guide provides an inferred overview based on the well-characterized transport mechanisms of structurally similar aromatic amino acids, primarily L-phenylalanine. The experimental protocols and signaling pathways described are standard methods in the field of membrane transport and are expected to be applicable to the study of L-2,5-DHP.

Introduction

This compound (L-2,5-DHP) is an unsaturated analog of the essential amino acid L-phenylalanine. Its structural similarity suggests that it is likely recognized and transported by the same cellular machinery responsible for the uptake of large neutral amino acids (LNAAs). Understanding the mechanisms of cellular entry for L-2,5-DHP is crucial for its potential applications in drug development, as a therapeutic agent, or as a research tool to probe amino acid transport systems. This technical guide synthesizes the current understanding of aromatic amino acid transport and provides a framework for the investigation of L-2,5-DHP.

Inferred Cellular Uptake and Transport Mechanisms

Based on its structure, L-2,5-DHP is predicted to be a substrate for two primary transport systems that handle L-phenylalanine and other large neutral amino acids: the L-type Amino Acid Transporter 1 (LAT1) and the Organic Anion Transporting Polypeptide 3A1 (OATP3A1).

2.1. L-type Amino Acid Transporter 1 (LAT1/SLC7A5)

LAT1 is a sodium- and pH-independent antiporter that facilitates the transport of large neutral amino acids with branched or aromatic side chains.[1][2] It functions as a heterodimer, composed of the light chain LAT1 (SLC7A5) and the heavy chain 4F2hc (SLC3A2), which is essential for its localization to the plasma membrane.[1] LAT1 is a primary route for the transport of essential amino acids across the blood-brain barrier and is overexpressed in many cancer cells to meet their high metabolic demands.[1][3] The transporter typically exchanges an extracellular amino acid for an intracellular one, often glutamine.[2]

2.2. Organic Anion Transporting Polypeptide 3A1 (OATP3A1/SLCO3A1)

OATP3A1 is a multispecific transporter that handles a wide range of substrates, including endogenous compounds like estrone-3-sulfate and prostaglandins, as well as various drugs.[4] Recent studies have identified aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan, as substrates for OATP3A1.[5][6] This transporter is expressed in various tissues, including the brain, testis, and heart.[4][7]

Quantitative Data on Aromatic Amino Acid Transport

The following tables summarize the kinetic parameters for the transport of L-phenylalanine and other relevant amino acids by LAT1 and OATP3A1. These values provide an expected range for the transport of L-2,5-DHP.

Table 1: Kinetic Parameters for LAT1-Mediated Transport

| Substrate | Cell Line/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| L-Phenylalanine | Caco-2 | 560 | 572.4 | [7] |

| L-Phenylalanine | - | 11 | - | [3] |

| L-Leucine | - | 5 - 50 | - | [2] |

| L-Tryptophan | - | 5 - 50 | - | [2] |

| L-Histidine | - | 5 - 50 | - | [2] |

| L-Tyrosine | - | - | - | |

| Gabapentin | - | - | - | |

| L-DOPA | - | - | - |

Table 2: Kinetic Parameters for OATP3A1-Mediated Transport

| Substrate | Cell Line/System | Km (µM) | Vmax (pmol/106 cells/min) | Reference |

| L-Phenylalanine | HEK293-OATP3A1 | 234.7 ± 20.6 | 13.0 ± 0.4 | [5][6] |

| L-Tyrosine | HEK293-OATP3A1 | 220.8 ± 54.5 | 11.2 ± 0.5 | [5][6] |

| L-Tryptophan | HEK293-OATP3A1 | 61.5 ± 14.2 | 4.8 ± 0.2 | [5][6] |

Table 3: Inhibitor Affinity for LAT1

| Inhibitor | Cell Line/System | Ki (µM) | IC50 (µM) | Reference |

| JPH203 | HT-29 | - | 0.06 | [8] |

| Melphalan | HT-29 | - | 590 | [8] |

| KMH-233 | - | - | 18 | [9] |

| 3-Iodo-L-tyrosine | - | - | 7.9 | [9] |

| 5-Benzyloxy-L-tryptophan | HT-29 | - | 19 | [10] |

Experimental Protocols

4.1. Radiolabeled Amino Acid Uptake Assay in Cultured Cells

This protocol is a standard method for quantifying the cellular uptake of amino acids.[11][12]

Materials:

-

Cultured mammalian cells (e.g., HEK293, HeLa, or a relevant cancer cell line)

-

12-well or 24-well cell culture plates

-

Radiolabeled this compound (e.g., [3H] or [14C]-labeled)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Stop solution (ice-cold PBS)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in culture plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add fresh uptake buffer and incubate at 37°C for 10-15 minutes to equilibrate the cells.

-

Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing the desired concentration of radiolabeled L-2,5-DHP.

-

Incubation: Incubate for a predetermined time (e.g., 1, 5, 10, 15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution to remove extracellular radioactivity.

-

Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.

-

-

Data Analysis: Express the uptake as picomoles or nanomoles of substrate per milligram of protein per minute.

4.2. Competitive Inhibition Assay

This assay is used to determine the affinity of unlabeled compounds (inhibitors or competing substrates) for the transporter by measuring their ability to inhibit the uptake of a radiolabeled substrate.

Procedure:

-

Follow the steps for the radiolabeled uptake assay.

-

During the pre-incubation step, add varying concentrations of the unlabeled competitor (e.g., L-phenylalanine, other amino acids, or known inhibitors) to the uptake buffer.

-

Initiate the uptake by adding the uptake buffer containing a fixed concentration of the radiolabeled substrate and the competitor.

-

Measure the uptake of the radiolabeled substrate at each competitor concentration.

-

Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant.

4.3. Transporter Characterization in Xenopus laevis Oocytes

The Xenopus oocyte expression system is a powerful tool for characterizing the function of membrane transporters in a system with low endogenous transport activity.[13][14][15]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the transporter of interest (e.g., LAT1/4F2hc or OATP3A1)

-

Microinjection setup

-

Incubation solution (e.g., Modified Barth's Saline)

-

Radiolabeled substrate

-

Uptake buffer

-

Scintillation counter

Procedure:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject oocytes with the cRNA of the transporter. Inject a separate group of oocytes with water to serve as a control.

-

Incubation: Incubate the oocytes for 2-4 days at 16-18°C to allow for transporter expression.

-

Uptake Assay:

-

Select healthy oocytes and place them in uptake buffer.

-

Initiate the uptake by adding the uptake buffer containing the radiolabeled substrate.

-

Incubate for a specific time at room temperature.

-

Terminate the uptake by washing the oocytes several times with ice-cold uptake buffer.

-

-

Quantification: Place individual oocytes in scintillation vials, add lysis buffer and scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Compare the uptake in transporter-expressing oocytes to that in control oocytes to determine the transporter-specific uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.

Signaling Pathways Regulating Transport

The activity and expression of amino acid transporters, particularly LAT1, are tightly regulated by intracellular signaling pathways to match the cell's metabolic needs.

5.1. The mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is highly sensitive to amino acid availability.[16] Leucine, a key substrate of LAT1, is a potent activator of mTORC1. The influx of essential amino acids via LAT1 is thought to be a critical step in mTORC1 activation.[17][18] Activated mTORC1, in turn, can promote protein synthesis and cell growth.[16] There is evidence suggesting a positive feedback loop where mTORC1 can also upregulate the expression of LAT1.[19]

5.2. The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell survival and growth.[20] This pathway can be activated by growth factors and has been shown to regulate the expression of LAT1.[21][22] For instance, activation of the PI3K/Akt pathway can lead to increased LAT1 expression, thereby enhancing amino acid uptake to support cell growth.[23]

Mandatory Visualizations

Figure 1: Inferred cellular uptake pathways for this compound.

References

- 1. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transport of a large neutral amino acid (phenylalanine) in a human intestinal epithelial cell line: Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The “www” of Xenopus laevis Oocytes: The Why, When, What of Xenopus laevis Oocytes in Membrane Transporters Research | MDPI [mdpi.com]

- 16. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

In Vivo Stability and Metabolism of L-2,5-Dihydrophenylalanine: A Technical Guide and Comparative Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the in vivo stability and metabolism of L-2,5-Dihydrophenylalanine. This guide, therefore, provides a comprehensive overview of the methodologies and metabolic pathways associated with the structurally similar and well-researched compound, L-3,4-dihydroxyphenylalanine (L-DOPA). The information presented here is intended to serve as a foundational framework for designing and conducting in vivo studies on this compound.

Introduction

This compound is an analog of the amino acid phenylalanine. Understanding its in vivo stability and metabolic fate is crucial for assessing its potential as a therapeutic agent or its role in biological processes. In the absence of direct data, this document leverages the extensive research on L-DOPA to infer potential metabolic pathways and outline the requisite experimental protocols for the investigation of this compound.

Proposed Metabolic Pathways for this compound

The metabolism of this compound is likely to follow pathways analogous to those of L-DOPA and tyrosine[1][2]. The primary routes of metabolism are expected to involve decarboxylation, O-methylation, and transamination.

Diagram of Proposed Metabolic Pathways

References

Structural Analysis of L-2,5-Dihydrophenylalanine Containing Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. L-2,5-Dihydrophenylalanine (Dhp), a non-aromatic analogue of phenylalanine, presents a unique structural motif. Its partially saturated ring introduces distinct conformational properties compared to its aromatic counterpart, making it an intriguing building block for peptidomimetics. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of peptides containing this compound.

Due to the limited availability of direct literature on Dhp-containing peptides, this guide will draw upon established principles of peptide structural analysis and supplement with data and protocols from closely related analogues, such as dehydrophenylalanine (ΔPhe) and L-3,4-dihydroxyphenylalanine (DOPA), to provide a robust framework for researchers.

Synthesis and Purification of Dhp-Containing Peptides

The synthesis of peptides containing non-standard amino acids like Dhp typically follows standard solid-phase peptide synthesis (SPPS) protocols, most commonly using the Fmoc/tBu strategy.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide or Wang resin, depending on the desired C-terminal modification. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Dhp-OH Coupling: The protected Dhp amino acid (Fmoc-L-2,5-Dihydrophenylalanine-OH) is activated using a coupling reagent. A common coupling cocktail is HBTU/OxymaPure in DMF. The activated amino acid is then added to the deprotected resin and allowed to react for a specified time (typically 1-2 hours).

-

Fmoc Deprotection: The Fmoc protecting group on the newly coupled Dhp residue is removed using a solution of 20% piperidine (B6355638) in DMF. This step is typically performed twice for a shorter duration to ensure complete deprotection.

-

Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially using the same activation and deprotection steps until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail for acid-labile resins is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. The exact composition of the cocktail depends on the amino acid composition of the peptide.

-

Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The dried crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Figure 1. General workflow for the solid-phase synthesis of Dhp-containing peptides.

Structural Analysis Techniques

A multi-pronged analytical approach is essential for the comprehensive structural characterization of Dhp-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3][4] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain insights into the peptide's conformation.

Key NMR Experiments for Dhp-Peptide Analysis:

-

1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The chemical shift dispersion of the amide protons can indicate the presence of stable secondary structures.[3]

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.[3]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often used for molecules with intermediate molecular weights where NOE signals might be weak or absent.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their directly attached nitrogen atoms, providing valuable information on the electronic environment of each peptide bond.

Expected NMR Spectral Features for Dhp:

The vinyl protons of the dihydrophenylalanine ring are expected to have characteristic chemical shifts in the ¹H NMR spectrum, typically in the range of 5.0-7.0 ppm. The specific chemical shifts and coupling constants of these and other protons in the Dhp residue will be highly sensitive to the local conformation and the peptide's overall fold.

Quantitative NMR Data (Hypothetical for a Dhp-containing peptide):

The following table presents a hypothetical set of ¹H NMR chemical shifts for a Dhp residue within a short peptide, based on typical ranges for similar structures. Actual values will vary depending on the peptide sequence and solvent conditions.

| Proton | Hypothetical Chemical Shift (ppm) |

| Amide NH | 8.0 - 9.0 |

| Alpha-H | 4.0 - 5.0 |

| Beta-H | 2.5 - 3.5 |

| Vinyl-H | 5.5 - 6.5 |

Note: This data is hypothetical and serves as an example of the type of information obtained from NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and sequence of synthesized peptides.[5] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used for peptide sequencing and identifying post-translational modifications.[6][7][8][9]

Common Ionization Techniques:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing polar molecules like peptides directly from solution.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): A solid-state ionization technique that is highly sensitive and tolerant of salts.

Fragmentation of Dhp-Containing Peptides:

During MS/MS analysis, peptide ions are fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) provide sequence information. The presence of the Dhp residue may lead to characteristic fragmentation patterns. For instance, the unsaturated side chain of the related dehydroalanine (B155165) residue has been shown to direct fragmentation, leading to enhanced cleavage of the N-Cα bond.[6][7][8][9]

Quantitative Mass Spectrometry Data (Illustrative):

The table below illustrates the kind of data obtained from an MS/MS experiment for a hypothetical tripeptide Ac-Ala-Dhp-Gly-NH₂.

| Fragment Ion | Calculated m/z | Observed m/z |

| b₁ | 114.06 | 114.06 |

| b₂ | 277.15 | 277.15 |

| y₁ | 75.05 | 75.05 |

| y₂ | 238.14 | 238.14 |

Note: The m/z values are hypothetical and for illustrative purposes.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[10] The differential absorption of left and right circularly polarized light by the peptide backbone provides a characteristic spectrum that can be used to estimate the content of α-helix, β-sheet, and random coil structures.[11][12][13]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically in the micromolar range). The buffer should be transparent in the far-UV region.

-

Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

-

Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed using deconvolution algorithms to estimate the percentage of different secondary structure elements.

Expected CD Signature for Dhp-Peptides:

The incorporation of a conformationally constrained residue like Dhp can be expected to induce a more defined secondary structure compared to a flexible peptide. The resulting CD spectrum will reflect this induced structure.

Quantitative CD Data (Example):

| Secondary Structure | Estimated Percentage |

| α-Helix | 25% |

| β-Sheet | 40% |

| Random Coil | 35% |

Note: This data is from a hypothetical analysis of a Dhp-containing peptide and is for illustrative purposes.

X-ray Crystallography

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in the solid state. Obtaining a well-diffracting crystal of a peptide can be challenging but offers unparalleled structural insight.

Experimental Workflow: X-ray Crystallography

Figure 2. Workflow for determining peptide structure by X-ray crystallography.

Biological Context and Signaling Pathways

While specific signaling pathways involving Dhp-containing peptides are not yet well-defined in the literature, the inclusion of such a modified amino acid is often aimed at mimicking or blocking a natural protein-protein interaction. For example, a Dhp-containing peptide might be designed to target a specific receptor or enzyme involved in a disease pathway. The conformational rigidity imparted by the Dhp residue can lead to higher binding affinity and selectivity.

A hypothetical signaling pathway where a Dhp-peptide could act as an inhibitor is depicted below.

Figure 3. Hypothetical signaling pathway inhibited by a Dhp-containing peptide.

Conclusion

The structural analysis of peptides containing this compound is a nascent field with significant potential for the development of novel peptidomimetics. While direct experimental data for Dhp-peptides is currently limited, a robust analytical framework can be established by leveraging established techniques in peptide chemistry and drawing analogies from related modified amino acids. A combination of synthesis, purification, and comprehensive structural characterization using NMR, mass spectrometry, circular dichroism, and potentially X-ray crystallography will be crucial in elucidating the unique conformational properties of these molecules and unlocking their therapeutic potential. Further research into the biological activities and signaling pathways affected by Dhp-containing peptides will undoubtedly open new avenues in drug discovery.

References

- 1. ejbiotechnology.info [ejbiotechnology.info]

- 2. researchgate.net [researchgate.net]

- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moodle2.units.it [moodle2.units.it]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating L-2,5-Dihydrophenylalanine into Proteins in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development. L-2,5-Dihydrophenylalanine (DHP), a structural analog of phenylalanine, can be incorporated into proteins in Escherichia coli, offering a means to modify protein structure and function. This document provides detailed protocols for two primary methods of DHP incorporation: global substitution in a phenylalanine auxotroph and site-specific incorporation using an orthogonal translation system.

Method 1: Global Substitution of Phenylalanine with DHP

This method relies on a phenylalanine-requiring (pheA⁻) strain of E. coli, which is cultured in a minimal medium where phenylalanine is replaced by DHP. The native translational machinery of E. coli recognizes DHP and incorporates it into proteins in place of phenylalanine.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the global substitution of phenylalanine with DHP in E. coli.

| Parameter | Value | E. coli Strain | Reference |

| Maximum Phenylalanine Replacement | 65% | ATCC 9723f (pheA⁻) | [1] |

| Effect on Growth | Initial normal growth rate, followed by asymptotic inhibition | ATCC 9723f (pheA⁻) | [1] |

| Relative Toxicity | Less toxic than p-fluorophenylalanine and canavanine | Derivative of E. coli 15 | [2] |

Experimental Workflow: Global Substitution

Caption: Workflow for global incorporation of DHP in a phenylalanine auxotroph.

Protocol: Global Substitution of Phenylalanine with DHP in E. coli

Materials:

-

E. coli phenylalanine auxotrophic strain (e.g., ATCC 9723f).

-

This compound (DHP).

-

L-Phenylalanine.

-

M9 Minimal Media components (see recipe below).

-

Glucose (or other carbon source).

-

MgSO₄ and CaCl₂ solutions.

-

Appropriate antibiotics.

-

IPTG (for inducible expression systems).

M9 Minimal Medium (1 L):

-

5x M9 Salts: Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in deionized water to a final volume of 1 L. Sterilize by autoclaving.[3][4]

-

Working M9 Medium: To 790 mL of sterile deionized water, add 200 mL of 5x M9 Salts. Autoclave.

-

Sterile Additions (after autoclaving and cooling):

-

20 mL of 20% (w/v) glucose (filter-sterilized).

-

2 mL of 1 M MgSO₄ (autoclaved).

-

100 µL of 1 M CaCl₂ (autoclaved).

-

Appropriate antibiotics.

-

Procedure:

-

Starter Culture: Inoculate a single colony of the E. coli phenylalanine auxotroph into 5 mL of sterile M9 minimal medium supplemented with a limiting amount of L-phenylalanine (e.g., 20 µg/mL). Incubate overnight at 37°C with shaking.

-

Main Culture Inoculation: Use the starter culture to inoculate a larger volume of M9 minimal medium. The cells should be washed to remove any residual phenylalanine. To do this, centrifuge the starter culture, discard the supernatant, and resuspend the cell pellet in sterile M9 salts solution without phenylalanine. Repeat this washing step.

-

DHP Incorporation: Resuspend the washed cells in the main culture volume of M9 minimal medium containing DHP at the desired concentration (e.g., 50-100 µg/mL) and no L-phenylalanine.

-

Growth and Expression:

-

Incubate the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

-

If using an inducible expression vector (e.g., pET series), add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM) when the culture reaches an OD₆₀₀ of 0.5-0.6.[5][6]

-

Continue incubation for several hours (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-20°C) to allow for protein expression.

-

-

Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Analysis: The cell pellet can be lysed, and the protein of interest purified. Incorporation of DHP can be confirmed by mass spectrometry, which will show a mass shift corresponding to the replacement of phenylalanine residues with DHP.

Method 2: Site-Specific Incorporation of DHP

This advanced method allows for the incorporation of DHP at specific, predetermined sites in a protein. It requires an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes DHP and a cognate suppressor tRNA that decodes a unique codon, typically the amber stop codon (UAG). As of now, a dedicated OTS for DHP is not commercially available and would need to be developed through directed evolution.

Experimental Workflow: Site-Specific Incorporation

References

- 1. Incorporation of this compound into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Physiological Effects of Incorporated Amino Acid Analogs In Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]

- 6. home.sandiego.edu [home.sandiego.edu]

Application Notes and Protocols for In Vivo Protein Labeling Using Non-Canonical Amino Acids

A Note on L-2,5-Dihydrophenylalanine:

Extensive literature searches did not yield specific data or established protocols for the use of this compound (DHP) for in vivo protein labeling. The information presented herein is based on well-established principles and protocols for other non-canonical amino acids (ncAAs) that are successfully used for this purpose, such as p-azido-L-phenylalanine (pAzF) and L-3,4-dihydroxyphenylalanine (L-DOPA). These protocols can serve as a foundational guide for researchers interested in exploring the potential of novel ncAAs like DHP.

Introduction: Site-Specific Protein Labeling with Non-Canonical Amino Acids

The ability to label proteins site-specifically within a living organism is a powerful tool for studying protein function, dynamics, and localization.[1][2] The use of non-canonical amino acids (ncAAs) provides a versatile method for introducing unique chemical functionalities into proteins that are not present in the 20 canonical amino acids.[3] These unique functionalities can then be chemoselectively modified with imaging probes, drugs, or other molecules of interest through bioorthogonal chemistry.[4][5][6]

This document provides a detailed overview and experimental protocols for the in vivo incorporation of an ncAA into a target protein and its subsequent bioorthogonal labeling. The workflow is broadly applicable and can be adapted for various ncAAs and target proteins.

Principle of the Method

The overall strategy involves two key steps:

-

Site-Specific Incorporation of a Non-Canonical Amino Acid: An ncAA is incorporated into a specific site within a protein of interest (POI) in vivo. This is typically achieved using an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[7] This pair is orthogonal to the host's endogenous translational machinery and is engineered to recognize the ncAA and a unique codon (often the amber stop codon, UAG) introduced at the desired site in the gene encoding the POI.[3]

-

Bioorthogonal Labeling: The incorporated ncAA carries a chemical handle that does not react with any native biological molecules. A probe molecule containing a complementary reactive group is introduced, leading to a specific covalent linkage between the protein and the probe.[4][5][6]

Experimental Workflows and Signaling Pathways

Workflow for In Vivo Protein Labeling

The following diagram illustrates the general workflow for incorporating an ncAA into a protein of interest in a cellular environment and its subsequent labeling.